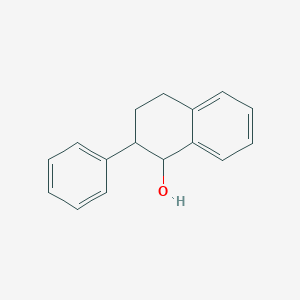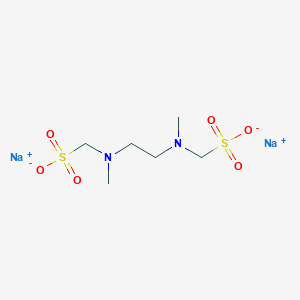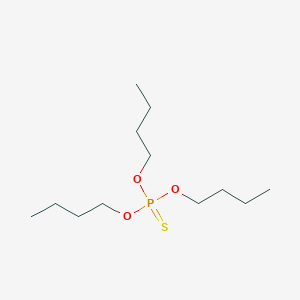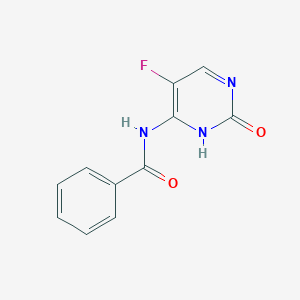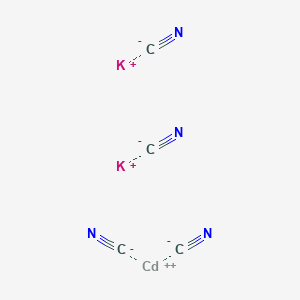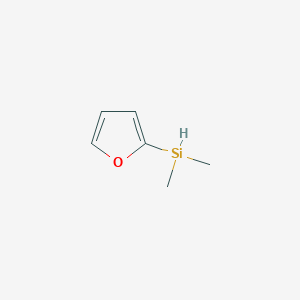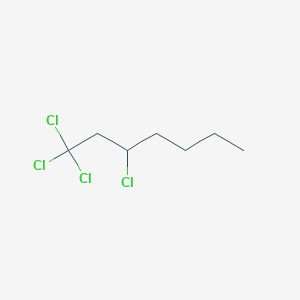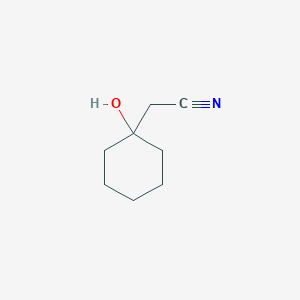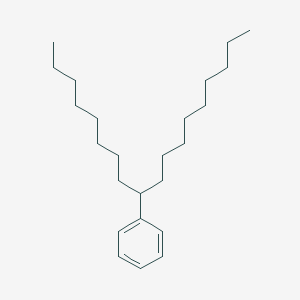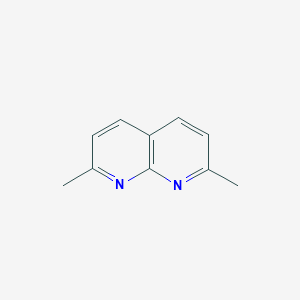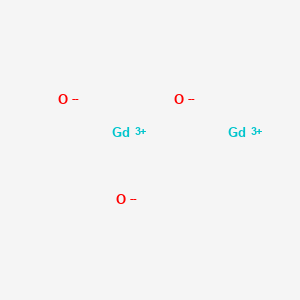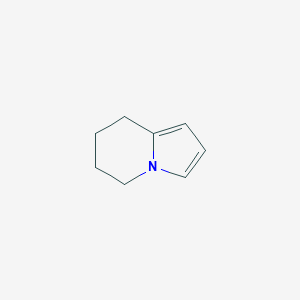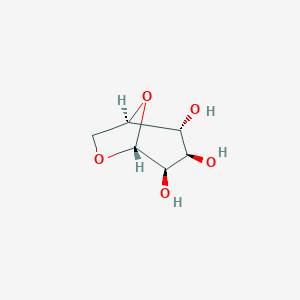
beta-Gulosan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-Gulosan is a bicyclic compound with a unique structure that includes three hydroxyl groups and an oxygen bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Gulosan typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a diol precursor under acidic conditions. The reaction conditions often include the use of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
beta-Gulosan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
Chemistry
In chemistry, beta-Gulosan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of beta-Gulosan involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxygen bridge play a crucial role in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]heptane
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.1.1]octane
- (1R,2R,3S,5R)-2,3-dihydroxybicyclo[3.2.1]octane
Uniqueness
beta-Gulosan is unique due to its specific stereochemistry and the presence of an oxygen bridge
属性
CAS 编号 |
14274-90-9 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m1/s1 |
InChI 键 |
TWNIBLMWSKIRAT-AIECOIEWSA-N |
SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
手性 SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H]([C@H](O1)O2)O)O)O |
规范 SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


